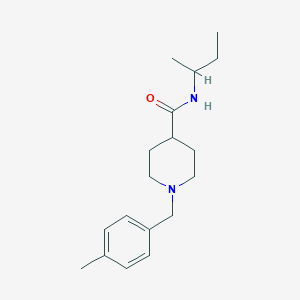![molecular formula C14H18ClN3O4 B5119257 4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the class of nitrobenzamides and is commonly referred to as CMPB or Compound 8.
Mecanismo De Acción
CMPB binds to the sigma-1 receptor with high affinity and acts as a competitive antagonist. The sigma-1 receptor is known to modulate the activity of various ion channels and receptors, including voltage-gated calcium channels and NMDA receptors. By blocking the sigma-1 receptor, CMPB can modulate the activity of these downstream targets and alter cellular signaling pathways.
Biochemical and Physiological Effects:
CMPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of neuropathic pain and inflammation. CMPB has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, CMPB has been shown to protect against ischemic injury in the brain and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMPB is its high selectivity for the sigma-1 receptor. This allows researchers to selectively block the sigma-1 receptor without affecting other receptors or ion channels. However, one limitation of CMPB is its relatively low potency compared to other sigma-1 receptor antagonists. This can make it difficult to achieve complete blockade of the sigma-1 receptor at lower concentrations.
Direcciones Futuras
There are several future directions for research on CMPB. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, including neuropathic pain, anxiety, and depression. Additionally, CMPB's ability to protect against ischemic injury in the brain and heart suggests that it may have potential applications in the treatment of stroke and heart attack. Another area of interest is the development of more potent and selective sigma-1 receptor antagonists based on the structure of CMPB. These compounds may have improved pharmacokinetic and pharmacodynamic properties compared to CMPB and may be more suitable for clinical development.
Métodos De Síntesis
The synthesis of CMPB involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CMPB as a yellow solid, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CMPB has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes, including pain perception, anxiety, and depression. CMPB's ability to selectively block the sigma-1 receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c15-11-2-3-12(13(10-11)18(20)21)14(19)16-4-1-5-17-6-8-22-9-7-17/h2-3,10H,1,4-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKVIUQQUPIAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)


![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)

![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)